molecular formula C24H20N2O5 B2504063 (E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate CAS No. 304876-67-3

(E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

Cat. No. B2504063
CAS RN: 304876-67-3
M. Wt: 416.433
InChI Key: JSBJMXWFSXCZRA-NBVRZTHBSA-N
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Description

(E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond forming reaction, which is widely used due to its mild and functional group tolerant reaction conditions .

Mizoroki-Heck Reactions

The compound could be used in Mizoroki-Heck reactions . This is a type of palladium catalyzed carbon–carbon bond forming reaction .

Intramolecular Nozaki-Hiyama-Kishi Reactions

It could also be used in intramolecular Nozaki-Hiyama-Kishi reactions . This is a type of reaction that involves the formation of carbon–carbon bonds .

Stereoselective Cu-catalyzed γ-selective and Stereospecific Coupling

The compound could be used in stereoselective Cu-catalyzed γ-selective and stereospecific coupling . This is a type of reaction that involves the formation of carbon–carbon bonds in a stereospecific manner .

Control of Stereoselectivity and Mechanistic Portrait on Intramolecular (4+1)-cycloaddition of Dialkoxycarbenes

It could be used in the control of stereoselectivity and mechanistic portrait on intramolecular (4+1)-cycloaddition of dialkoxycarbenes . This is a type of reaction that involves the formation of five-membered rings .

Regio- and Stereoselective Synthesis of Trisubstituted Alkenes

The compound could be used in the regio- and stereoselective synthesis of trisubstituted alkenes . This is a type of reaction that involves the formation of carbon–carbon double bonds in a regio- and stereoselective manner .

properties

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-3-30-24(28)17-6-4-16(5-7-17)22-13-12-21(31-22)14-18(15-25)23(27)26-19-8-10-20(29-2)11-9-19/h4-14H,3H2,1-2H3,(H,26,27)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBJMXWFSXCZRA-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-(5-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

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